molecular formula C22H21N3O3 B2484831 2-(3,4-dimethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326833-13-9

2-(3,4-dimethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2484831
CAS RN: 1326833-13-9
M. Wt: 375.428
InChI Key: KZYAXQIJNZNLTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research on pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and similar compounds has shown significant interest due to their potential biological activities and unique chemical properties. These compounds often serve as key intermediates or final products in the synthesis of various pharmacologically active molecules.

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions, including palladium-catalyzed oxidative carbonylation and cyclization processes. For example, Bacchi et al. (2004) described the direct synthesis of 1-(alkoxycarbonyl)methylene-1,3-dihydroisobenzofurans and 4-(alkoxycarbonyl)benzo[c]pyrans by oxidative Pd-catalyzed cyclization/alkoxycarbonylation of 2-alkynylbenzyl alcohols and 2-alkynylbenzaldehydes or 2-alkynylphenyl ketones (Bacchi et al., 2004).

Molecular Structure Analysis

The molecular structure of similar compounds is often characterized using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. For instance, the study by Zhang et al. (2008) on novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives provided structural insights through X-ray diffraction analysis (Zhang et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of these compounds includes interactions with various reagents to form new derivatives. Bogza et al. (2005) explored reactions of 4-(3,4-dimethoxyphenyl)-5-aminopyrazoles with aromatic and heterocyclic aldehydes, leading to various pyrazolo[3,4-c]isoquinoline derivatives (Bogza et al., 2005).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and stability, are crucial for their application in chemical syntheses and potential pharmaceutical use. Such properties are typically determined experimentally through various physicochemical techniques.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are essential for understanding the behavior of these compounds in biological systems and synthetic reactions. Studies like the one by Khan (2020) on pyrazoline derivatives highlight the importance of understanding these chemical properties for developing fluorescent chemosensors (Khan, 2020).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-15-5-4-6-16(11-15)14-24-9-10-25-19(22(24)26)13-18(23-25)17-7-8-20(27-2)21(12-17)28-3/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYAXQIJNZNLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.